molecular formula C11H9NOS B8507955 (2-Benzyl-4-thiazolyl)-methanal

(2-Benzyl-4-thiazolyl)-methanal

Cat. No. B8507955
M. Wt: 203.26 g/mol
InChI Key: SHQWBLZVUMDPNX-UHFFFAOYSA-N
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Patent
US04450169

Procedure details

2.1 g of manganese dioxide were added to a mixture of 0.5 g of (2-benzyl-4-thiazolyl)-methanol and 10 ml of benzene and the mixture was stirred at 20° C. for 20 hours and was filtered. The filtrate was evaporated to dryness and the residue was chromatographed over silica gel.Elution with a 7-3 hexane-ethyl acetate mixture yielded 0.3 g of (2-benzyl-4-thiazolyl)-methanal melting at 78° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].C1C=CC=CC=1>[CH2:1]([C:8]1[S:9][CH:10]=[C:11]([CH:13]=[O:14])[N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)CO
Name
Quantity
2.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 7-3 hexane-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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